Ethyl 7-oxo-7-phenylheptanoate

Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5) is an organic compound belonging to the class of gamma-keto esters, characterized by a seven-carbon aliphatic chain terminating in an ethyl ester group at one end and a phenyl ketone moiety at the other. With a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol, this compound exhibits a density of 1.035 g/cm³ and a boiling point of 353.7°C at 760 mmHg.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 112665-41-5
Cat. No. B040494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-7-phenylheptanoate
CAS112665-41-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3
InChIKeyDMINFMRYRQRRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5): Core Properties and Strategic Role as a Pharmaceutical Intermediate


Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5) is an organic compound belonging to the class of gamma-keto esters, characterized by a seven-carbon aliphatic chain terminating in an ethyl ester group at one end and a phenyl ketone moiety at the other . With a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol, this compound exhibits a density of 1.035 g/cm³ and a boiling point of 353.7°C at 760 mmHg . Its primary industrial significance lies in its role as a key synthetic intermediate for the production of Seratrodast (CAS 112665-43-7), a thromboxane A2 receptor antagonist used in the treatment of asthma and other bronchospastic disorders [1]. The compound is typically supplied as a colorless to pale yellow liquid or crystalline solid with purity specifications ranging from 95% to ≥98% depending on the supplier and intended application .

Why Generic Substitution Fails: Key Differentiators for Ethyl 7-oxo-7-phenylheptanoate in Pharmaceutical Synthesis


Generic substitution of Ethyl 7-oxo-7-phenylheptanoate is not straightforward due to the critical role of its specific molecular architecture in downstream synthetic pathways. The compound's precisely positioned ester and ketone functionalities, along with the phenyl group, confer unique reactivity profiles that are essential for the efficient synthesis of Seratrodast and other bioactive molecules [1]. Substituting with a closely related analog, such as the free acid form 7-oxo-7-phenylheptanoic acid (CAS 7472-43-7), introduces different physicochemical properties, including altered solubility, reactivity, and purification requirements, which can significantly impact reaction yields and product purity . Furthermore, variations in synthetic routes can lead to different impurity profiles and yields, directly affecting the economic viability and regulatory compliance of the final pharmaceutical product . The quantitative evidence presented below substantiates why this specific compound cannot be arbitrarily interchanged with its in-class analogs.

Product-Specific Quantitative Evidence: A Comparative Analysis of Ethyl 7-oxo-7-phenylheptanoate Performance


Comparative Synthetic Yield: Optimized Routes for Ethyl 7-oxo-7-phenylheptanoate Production

The synthetic yield of Ethyl 7-oxo-7-phenylheptanoate varies significantly depending on the reaction pathway, with reported yields ranging from approximately 66% to 86% under different conditions . For instance, a method employing the reaction of 2-benzoylcyclohexanone with sodium ethoxide in ethanol provided the target compound as a brown oil in a yield of 1.33 g from 1.00 g of starting material (approximate yield not explicitly reported) [1]. In contrast, an optimized procedure utilizing a titanium-mediated coupling reaction achieved a yield of 86%, representing a substantial improvement over the lower-yielding 66% route . These quantitative differences underscore the importance of selecting the appropriate synthetic route to maximize efficiency and minimize waste in industrial production.

Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Purity Specification: Impact on Downstream Pharmaceutical Manufacturing

The purity of Ethyl 7-oxo-7-phenylheptanoate is a critical parameter for its use in pharmaceutical synthesis. Commercial suppliers offer the compound at varying purity levels, with standard specifications ranging from 95% to ≥98% . The higher purity grade (≥98%) is specifically recommended for applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Seratrodast, where even minor impurities can affect reaction yields, product purity, and regulatory compliance [1]. The presence of impurities may also necessitate additional purification steps, increasing overall production costs. Therefore, selecting a supplier that provides the higher purity specification is essential for ensuring the efficiency and reliability of downstream processes.

Pharmaceutical Quality Control GMP Manufacturing Analytical Chemistry

Biological Activity: P2X7 Receptor Antagonism as a Potential Differentiator

While primarily used as a synthetic intermediate, Ethyl 7-oxo-7-phenylheptanoate has demonstrated direct biological activity as an antagonist of the human P2X7 receptor, with an IC50 value of 107 nM in an assay measuring inhibition of BzATP-induced ethidium ion uptake in HEK293 cells expressing the receptor [1]. This activity is noteworthy, as P2X7 receptor antagonists are of interest for treating inflammatory and neuropathic pain conditions. Although this IC50 value is lower than that of some optimized clinical candidates, it provides a benchmark for further structure-activity relationship (SAR) studies and highlights the compound's potential as a lead scaffold.

Purinergic Signaling Drug Discovery Inflammation

Physical Property Comparison: Ester vs. Acid Form for Handling and Reactivity

The choice between using Ethyl 7-oxo-7-phenylheptanoate and its free acid counterpart, 7-oxo-7-phenylheptanoic acid (CAS 7472-43-7), involves a trade-off in physical properties. The ethyl ester has a lower melting point (typically a liquid at room temperature) compared to the acid (melting point 83-86°C) , which can simplify handling and reaction setup in certain processes. Furthermore, the ester exhibits different solubility characteristics in organic solvents, which may be advantageous for specific synthetic transformations [1]. These differences can directly impact reaction kinetics, work-up procedures, and overall process efficiency.

Physicochemical Properties Solubility Process Safety

Optimal Research and Industrial Application Scenarios for Ethyl 7-oxo-7-phenylheptanoate


Large-Scale Manufacturing of Seratrodast (CAS 112665-43-7)

Ethyl 7-oxo-7-phenylheptanoate is the established key intermediate for the industrial synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in asthma therapy [1]. Procurement of this compound with a purity specification of ≥98% is essential for achieving high yields and meeting stringent pharmaceutical quality standards in the final API [2].

Optimization of Synthetic Routes for Cost-Effective Production

Process chemists can leverage the documented yield differences (e.g., 66% vs. 86%) to select the most efficient synthetic pathway for Ethyl 7-oxo-7-phenylheptanoate. This choice directly impacts the cost of goods and environmental footprint of large-scale manufacturing, making it a critical decision point in process development.

Medicinal Chemistry: Scaffold for P2X7 Receptor Antagonists

Given its moderate antagonist activity at the human P2X7 receptor (IC50 = 107 nM) [3], Ethyl 7-oxo-7-phenylheptanoate can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory or analgesic agents. Its well-defined synthetic accessibility further supports its use in hit-to-lead campaigns.

Analytical Method Development and Reference Standard

The availability of Ethyl 7-oxo-7-phenylheptanoate in varying purity grades (95% to ≥98%) makes it a suitable candidate for developing and validating analytical methods (e.g., HPLC, GC) used in quality control laboratories. It can serve as a reference standard for impurity profiling and assay determination in the production of Seratrodast and related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-oxo-7-phenylheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.